molecular formula C14H19N5O2 B6462238 5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2549066-26-2

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6462238
CAS No.: 2549066-26-2
M. Wt: 289.33 g/mol
InChI Key: HBEHZGZVTQQAPJ-UHFFFAOYSA-N
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Description

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 4-Methylpiperazin-1-yl Group: This can be achieved through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrazine core reacts with 4-methylpiperazine.

    Addition of 3-Oxopropyl Side Chain: This step typically involves the use of acylation reactions, where the intermediate compound is reacted with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxopropyl side chain, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the 3-oxopropyl side chain, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating diseases such as cancer and neurological disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative with potential therapeutic applications.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its activity as a CDK2 inhibitor.

    Piperazine Derivatives: Compounds containing the piperazine ring, widely used in pharmaceuticals.

Uniqueness

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in medicine, chemistry, and industry.

Properties

IUPAC Name

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-16-6-8-17(9-7-16)13(20)3-5-18-10-11-19-12(14(18)21)2-4-15-19/h2,4,10-11H,3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEHZGZVTQQAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C=CN3C(=CC=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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